K-252A(Epi)

Description

Historical Context of Natural Product Discovery and Initial Isolation

The journey of K-252a began in the mid-1980s with its discovery as a natural product derived from microbial sources. In 1986, a research group led by H. Kase reported the isolation of K-252a from the culture broth of a soil microorganism, Nocardiopsis sp. strain K-252. scispace.comnih.govjst.go.jp Independently, it was also isolated from Actinomadura sp. caltech.edu This discovery was part of a broader effort to screen microbial metabolites for novel pharmacological activities.

Initial characterization revealed K-252a to be an alkaloid with a unique, complex heterocyclic structure, classified as an indolocarbazole. nih.govnih.gov It is structurally related to another well-known kinase inhibitor, staurosporine. nih.govcellsignal.com The initial biological screening quickly identified its potent inhibitory effect on protein kinase C (PKC), with an IC50 value reported to be 32.9 nM. nih.govjst.go.jp This finding immediately positioned K-252a as a valuable molecule for biochemical research. The isolation from a natural source, Nocardiopsis sp., provided the initial supply for these early investigations. scispace.com

Significance as a Chemical Probe for Kinase Biology and Signaling Pathways

Following its isolation, K-252a was rapidly adopted by the scientific community as a chemical probe to investigate the complex world of protein kinases and their signaling pathways. Protein kinases are crucial enzymes that regulate a vast number of cellular processes by phosphorylating other proteins, and their dysregulation is implicated in many diseases. K-252a's utility stems from its ability to inhibit a broad spectrum of these enzymes, acting as a competitive inhibitor at the ATP-binding site. cellsignal.comucsf.edubpsbioscience.com

While considered a non-selective or pan-kinase inhibitor, K-252a exhibits particularly high potency against certain kinase families. ucsf.edutocris.com Its most notable and widely studied activity is the potent inhibition of the Tropomyosin receptor kinase (Trk) family of neurotrophin receptors, including TrkA, TrkB, and TrkC, with an IC50 for TrkA as low as 3 nM. nih.govhellobio.com This has made it an indispensable tool in neurobiology for dissecting the signaling pathways initiated by nerve growth factor (NGF) and other neurotrophins. nih.govjneurosci.org By selectively blocking NGF-induced effects, researchers could delineate the specific roles of Trk receptor activation in processes like neuronal differentiation and survival. nih.govjneurosci.org

Beyond Trk kinases, K-252a inhibits a wide range of other serine/threonine and tyrosine kinases, including:

Protein Kinase C (PKC) tocris.com

Protein Kinase A (PKA) medchemexpress.comabcam.com

Myosin Light Chain Kinase (MLCK) tocris.comhellobio.com

Ca2+/calmodulin-dependent protein kinase II (CaMKII) cellsignal.comabcam.com

Receptor tyrosine kinases like Met tocris.comaacrjournals.org

This broad but differential activity profile allows researchers to probe various signaling cascades, such as the RAS-ERK and PI3K-AKT pathways, and to study cellular phenomena like apoptosis and cell cycle arrest. cellsignal.comtocris.comnih.gov

Overview of Research Trajectory and Key Milestones for K-252a(Epi)

The research trajectory of K-252a has evolved from its initial discovery to its use as a foundational tool for drug discovery and chemical biology. A significant milestone in this trajectory was the chemical synthesis of analogs designed to improve potency and selectivity, leading directly to the creation and investigation of K-252a(Epi).

Initial Discovery and Characterization (1986): K-252a was first isolated from Nocardiopsis sp. and identified as a potent inhibitor of Protein Kinase C. nih.govjst.go.jp

Elucidation as a Potent Trk Inhibitor (~1992): Research revealed its exceptionally high potency against the Trk family of receptor tyrosine kinases, establishing it as a critical tool in neurobiology to study nerve growth factor signaling. nih.gov

Probing Oncogenic Pathways (~2002): The compound was used to investigate cancer-related signaling, demonstrating its ability to inhibit the oncogenic properties of receptor tyrosine kinases such as Met. tocris.com

Synthesis and Evaluation of K-252a(Epi) (~2002-2003): A pivotal development was the targeted synthesis of the 3'-epi diastereomer of K-252a, known as (3'S)-epi-K-252a or K-252a(Epi). researchgate.netnih.gov The goal was to explore the stereochemical requirements of the sugar-like portion of the molecule for kinase binding and inhibitory activity. This research demonstrated that inverting the stereochemistry of the hydroxyl group at the 3' position had a profound impact on its biological activity. nih.govacs.org

The synthesis of K-252a(Epi) revealed it to be an even more potent inhibitor of TrkA (IC50 of ~1 nM) and a significantly more effective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) compared to its natural counterpart. nih.govacs.org This milestone was crucial, as it highlighted that subtle stereochemical changes could dramatically enhance the potency and alter the selectivity profile of this indolocarbazole scaffold, providing valuable insights for the rational design of more specific kinase inhibitors. acs.org

Detailed Research Findings

The study of K-252a(Epi) provided critical insights into the structure-activity relationship of indolocarbazole kinase inhibitors. The key finding was that the orientation of the 3'-hydroxyl group is a critical determinant of binding affinity for specific kinases.

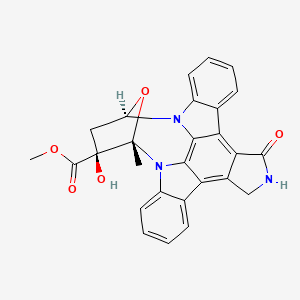

Structure

3D Structure

Properties

Molecular Formula |

C27H21N3O5 |

|---|---|

Molecular Weight |

467.5 g/mol |

IUPAC Name |

methyl (15S,16S,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate |

InChI |

InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18-,26+,27-/m1/s1 |

InChI Key |

KOZFSFOOLUUIGY-BLIZRMSTSA-N |

Isomeric SMILES |

C[C@@]12[C@@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |

Canonical SMILES |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |

Synonyms |

3'-(S)-epi-K-252a K 252 K 252a K 252b K 252c K 252d K-252 K-252a K-252b K-252d K252a staurosporine aglycone staurosporinone |

Origin of Product |

United States |

Origin, Biosynthesis, and Advanced Structural Elucidation of K 252a Epi

Microbial Source and Fermentation Strategies in Biosynthesis

K-252a is a natural product originally isolated from the fermentation broth of the soil actinomycete, Nocardiopsis sp. K-252 (NRRL15532). nycu.edu.twebi.ac.ukjst.go.jpnih.gov Strains of Actinomadura sp. have also been identified as producers of this compound. tandfonline.comthieme-connect.com The production of K-252a is achieved through microbial fermentation, a process that involves cultivating the producing microorganism in a nutrient-rich medium under controlled conditions to encourage the synthesis of the desired metabolite. nih.govmedcraveonline.com

Industrial-scale production and recovery of K-252a have necessitated the development of specific fermentation and extraction strategies. tandfonline.com Since K-252a is largely found within the microbial cells, an initial step involves separating the cell mass from the fermentation broth, often using ultrafiltration. tandfonline.com To improve extraction efficiency, a practical method involves converting the water-insoluble K-252a into its more soluble alkaline salt, K-252b, by treating the cell suspension with a sodium hydroxide (B78521) solution at an elevated temperature. tandfonline.com This water-soluble form can then be more readily extracted. Subsequently, K-252b can be converted back to K-252a through methylation. tandfonline.com

Elucidation of the Biosynthetic Pathway of K-252a(Epi) and its Analogs

The biosynthesis of K-252a is a complex process involving a series of enzymatic reactions that assemble the characteristic indolocarbazole core and attach a unique sugar moiety. scispace.comnih.gov The compound consists of an aglycone, K-252c, and an unusual dihydrostreptose (B1196812) sugar, linked by both glycosidic and oxidative C-N bonds. scispace.comnih.gov

Identification and Functional Characterization of Biosynthetic Gene Clusters (e.g., nok genes)

The genetic blueprint for K-252a biosynthesis is encoded within a dedicated gene cluster, termed the "nok" cluster, which has been cloned and sequenced from Nocardiopsis sp. K-252. nycu.edu.twebi.ac.uknih.gov This cluster, spanning approximately 45 kilobases, contains 35 open reading frames that code for the enzymes responsible for the entire biosynthetic pathway, as well as genes likely involved in resistance and regulation. scispace.comnih.gov Key among these are the nokABCD genes, which are indispensable for the synthesis of the K-252c aglycone. nycu.edu.twrsc.org The functional characterization of these genes has provided significant insight into the step-by-step assembly of the indolocarbazole scaffold. scispace.comnih.gov

Enzymatic Mechanisms in Indolocarbazole and Glycosyl Moiety Formation

The formation of the indolocarbazole core begins with the amino acid L-tryptophan and involves a series of oxidation steps. nih.gov The biosynthesis is initiated by the enzyme NokA, an L-amino acid oxidase, which converts L-tryptophan to the imine of indole-3-pyruvic acid. nih.govrsc.org Following this, NokB, a heme-dependent oxidase, catalyzes the formation of chromopyrrolic acid (CPA) from two molecules of the indole-3-pyruvic acid imine. nih.govnih.govnih.gov The pathway then proceeds through ring closure, catalyzed by a cytochrome P450 enzyme (NokC), and subsequent oxidative decarboxylation by a FAD-dependent monooxygenase (NokD) to yield the aglycone K-252c. nih.gov

A crucial step in the formation of K-252a is the attachment of the sugar moiety. nycu.edu.tw The nokL gene within the cluster encodes an N-glycosyltransferase, NokL, which is responsible for this key N-glycosylation step. nih.govnycu.edu.twrsc.org This enzyme catalyzes the linkage between the K-252c aglycone and the unique dihydrostreptose sugar. nycu.edu.tw In vitro studies have demonstrated that NokL exhibits a degree of substrate promiscuity, suggesting its potential use in generating novel glycosylated indolocarbazole analogs. nih.govrsc.org

Genetic Engineering Approaches for Modified K-252a(Epi) Production

The identification and characterization of the nok gene cluster have opened avenues for the genetic engineering of K-252a production. nih.gov Heterologous expression of the biosynthetic genes in more tractable host organisms, such as Escherichia coli, has been successfully demonstrated. nih.govscispace.comnih.gov For instance, a multigene expression cassette containing the K-252c biosynthetic genes was overexpressed in E. coli, leading to the production of soluble enzymes for cell-free assays and the in vitro production of chromopyrrolic acid. scispace.comnih.gov Furthermore, in vivo biotransformation of L-tryptophan to CPA has been achieved using E. coli harboring the gene cassette. nih.gov These genetic engineering approaches provide a powerful platform for combinatorial biosynthesis, enabling the creation of novel K-252a analogs with potentially improved or altered biological activities. nih.govnih.gov

Advanced Spectroscopic and Crystallographic Studies for K-252a(Epi) Structure Confirmation

The definitive structure of K-252a was established through a combination of advanced spectroscopic and crystallographic techniques. nih.govresearchgate.net Initial structural determination relied on spectral studies, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, along with chemical conversions. nih.gov

X-ray crystallography has provided unambiguous confirmation of the molecular structure and stereochemistry of K-252a. The crystal structure of the c-Met kinase domain in complex with K-252a, resolved at 1.8 Å resolution, clearly shows the furanosylated indolocarbazole bound within the adenosine (B11128) pocket of the enzyme. researchgate.net This detailed structural information is invaluable for understanding the molecule's mechanism of action and for guiding the design of new, more selective inhibitors.

| Technique | Application in K-252a Structural Elucidation |

| NMR Spectroscopy | Used to determine the connectivity and spatial arrangement of atoms within the molecule. nih.gov |

| Mass Spectrometry | Provided information on the molecular weight and fragmentation patterns, confirming the elemental composition. nih.gov |

| X-ray Crystallography | Offered a precise three-dimensional model of the molecule, confirming its absolute stereochemistry and binding mode to target proteins. researchgate.net |

Stereochemical Investigations of K-252a(Epi) and its Diastereomers (e.g., 3'-epi-K-252a)

The stereochemistry of K-252a, particularly at the sugar moiety, is crucial for its biological activity. This has prompted investigations into its various diastereomers, such as 3'-epi-K-252a. nih.govresearchgate.net The synthesis of these epimers allows for a systematic evaluation of the stereochemical requirements for kinase inhibition. researchgate.netacs.org

For example, the 3'-epi diastereomer of K-252a was synthesized to assess the role of the 3'-sugar alcohol's stereochemistry on kinase inhibitory activity. researchgate.netnih.gov Inverting the stereochemistry at this position resulted in a potent inhibitor of TrkA tyrosine kinase. researchgate.netnih.gov Further studies involving the synthesis of the (3'R)-10 diastereomer and related epimers have helped to define the importance of the 3'-sugar hydroxyl group's orientation for TrkA tyrosine kinase activity and selectivity. nih.govacs.orgnih.gov Molecular modeling studies have suggested that the inverted geometry of the 3'-hydroxyl group in certain epimers allows for significant hydrogen bonding interactions that are not possible with the natural stereoisomer. acs.orgnih.gov These investigations highlight the critical role of stereochemistry in the molecular recognition of K-252a by its target kinases.

| Compound | Key Stereochemical Feature | Noted Biological Activity |

| K-252a | Natural stereochemistry | Potent inhibitor of various protein kinases, including PKC and Trk kinases. jst.go.jpnih.gov |

| 3'-epi-K-252a | Inverted stereocenter at the 3' position of the sugar moiety | Potent inhibitor of TrkA tyrosine kinase. researchgate.netnih.gov |

| (3'R)-10 diastereomer | Epimer of K-252a | Displayed potent TrkA inhibitory activity. nih.govacs.orgnih.gov |

| (3'S)-14 (deshydroxy epimer) | Lacks the 3'-hydroxyl group, with 'S' configuration | Showed high potency and selectivity for TrkA inhibition over PKC. nih.govacs.orgnih.gov |

Molecular Mechanisms of Action and Biological Target Identification of K 252a Epi

Comprehensive Analysis of Protein Kinase Inhibition Profile

K-252a demonstrates a potent but generally non-selective inhibitory effect across a range of protein kinases, including both serine/threonine and tyrosine kinases. nih.govtocris.comhellobio.com Its activity profile encompasses several key signaling molecules crucial for cellular processes.

A notable characteristic of K-252a is its potent and specific inhibition of the Tropomyosin Receptor Kinase (Trk) family, which are receptors for neurotrophins like Nerve Growth Factor (NGF). ncats.ionih.gov

K-252a is a powerful inhibitor of the tyrosine kinase activity of the NGF receptor, TrkA (also known as gp140trk), with a reported half-maximal inhibitory concentration (IC50) of 3 nM. ncats.ionih.govmedchemexpress.com This inhibition effectively blocks the downstream effects of NGF. ncats.ionih.gov The compound also potently inhibits the other members of the Trk family, TrkB (gp145trkB) and TrkC (gp145trkC). nih.gov This selective action against the Trk family is highlighted by its lack of effect, even at micromolar concentrations, on other tyrosine kinases such as the receptors for Epidermal Growth Factor (EGF) and Platelet-Derived Growth Factor (PDGF). nih.gov

Table 1: Inhibitory Potency of K-252a against Trk Family Kinases

| Target Kinase | IC50 Value |

| TrkA | 3 nM |

| TrkB | Potently Inhibited |

| TrkC | Potently Inhibited |

Note: Specific IC50 values for TrkB and TrkC are not consistently reported but are described as potently inhibited. nih.gov

Kinetic studies reveal that K-252a acts as a competitive inhibitor with respect to ATP in its binding to TrkA. nih.gov The binding of K-252a occurs within the adenosine (B11128) pocket of the kinase domain. researchgate.netpnas.org Its binding mode is analogous to that of staurosporine, where the indolocarbazole core interacts with the kinase's hinge region, mimicking the binding of the adenine (B156593) base of ATP. researchgate.netpnas.org Specifically, the lactam moiety of K-252a forms crucial hydrogen bonds with the main-chain atoms of residues in the hinge region, such as the carbonyl oxygen of Pro-1158 and the amide of Met-1160 in c-Met, a related tyrosine kinase. pnas.org The selectivity for the Trk family over other tyrosine kinases suggests that subtle structural variations in the ATP-binding sites among different kinases are key determinants for the rational design of specific inhibitors. nih.govnih.gov

K-252a is a potent inhibitor of Protein Kinase C (PKC). scispace.comnih.gov Studies have reported IC50 values for PKC inhibition ranging from 25 nM to 470 nM, with one key study identifying an IC50 of 32.9 nM. cellsignal.comabcam.comtocris.commedchemexpress.comscispace.com The inhibition is competitive with respect to ATP. nih.gov K-252a has been shown to inhibit PKC activity directly, rather than by interfering with its activators. scispace.com

K-252a's inhibitory action extends to a wide variety of other kinases. It is a potent inhibitor of several serine/threonine kinases with IC50 values often in the nanomolar range. abcam.comnih.govhellobio.com

Its targets include:

Protein Kinase A (PKA) and Protein Kinase G (PKG) , with Ki values of 18-25 nM. abcam.comnih.gov Other reports show IC50 values of 140 nM for PKA. cellsignal.jpmedchemexpress.com

Ca2+/calmodulin-dependent protein kinase II (CaM Kinase II) , which it inhibits with high potency (Ki = 1.8 nM; IC50 = 270 nM). abcam.comsigmaaldrich.commedchemexpress.com

Phosphorylase Kinase , which is very sensitive to K-252a, with a reported IC50 of 1.7 nM. cellsignal.jpmedchemexpress.com

Myosin Light Chain Kinase (MLCK) , with a Ki value of 20 nM. sigmaaldrich.comtocris.comhellobio.com

MET , the hepatocyte growth factor (HGF) receptor, where K-252a prevents autophosphorylation. tocris.comresearchgate.net

Mixed-Lineage Kinase 3 (MLK3) . ncats.io

It also inhibits cdc2 and cdc25 , leading to cell cycle arrest. cellsignal.jpncats.io

Table 2: Inhibitory Profile of K-252a Against Various Kinases

| Kinase Target | Reported IC50 / Ki Value |

| Protein Kinase C (PKC) | IC50: 32.9 nM, 470 nM; Ki: 25 nM |

| Protein Kinase A (PKA) | IC50: 140 nM; Ki: 18 nM |

| Protein Kinase G (PKG) | Ki: 20 nM |

| CaM Kinase II | IC50: 270 nM; Ki: 1.8 nM |

| Phosphorylase Kinase | IC50: 1.7 nM |

| Myosin Light Chain Kinase (MLCK) | Ki: 20 nM |

Note: Values are compiled from multiple sources and may vary based on experimental conditions. cellsignal.jpabcam.comsigmaaldrich.comnih.govtocris.commedchemexpress.comscispace.com

The primary mechanism by which K-252a inhibits this broad range of kinases is through direct competition with ATP for its binding site in the catalytic domain of the kinase. ncats.ionih.govnih.gov This is a characteristic shared with other indolocarbazole alkaloids like staurosporine. cellsignal.jpresearchgate.net Kinetic analyses consistently show a competitive inhibition pattern with respect to ATP. nih.govnih.gov The inhibitor binds reversibly to the ATP pocket, with its lactam moiety forming hydrogen bonds that mimic those formed by the adenine ring of ATP, effectively blocking the binding of the natural substrate and preventing the transfer of the phosphate (B84403) group. sigmaaldrich.compnas.org

Tropomyosin Receptor Kinase (Trk) Family Inhibition

Non-Kinase Biological Targets and Molecular Interactions

While K-252a is renowned for its potent inhibition of a wide array of protein kinases, its biological activity is not exclusively confined to this class of enzymes. nih.govncats.io Research has unveiled interactions with other crucial cellular components, broadening the understanding of its molecular mechanisms.

K-252a has been shown to inhibit Ca²⁺/calmodulin-stimulated phosphodiesterases (PDEs) with IC₅₀ values in the micromolar range, specifically 1.3 µM for heart PDE and 2.9 µM for brain PDE. scispace.comtocris.com Kinetic analysis has revealed that K-252a competitively inhibits calmodulin (CaM)-activated phosphodiesterase with respect to CaM. nih.gov This suggests that K-252a's inhibitory action on CaM-dependent PDE may occur through antagonism of CaM, as well as potentially by directly interacting with the enzyme itself. nih.gov The inhibition of trypsin-activated phosphodiesterase by K-252a was found to be competitive with respect to cyclic AMP. nih.gov

The interaction of small molecules with their protein targets is fundamental to their biological function. core.ac.uk K-252a, an analog of staurosporine, is known to be a non-selective protein kinase inhibitor. nih.govtocris.com Its broad-spectrum activity stems from its ability to compete with ATP at the binding site of various kinases. ncats.iocellsignal.com

Beyond its well-documented kinase targets, proteomic approaches have been employed to identify a wider range of protein-ligand interactions. acs.org For instance, K-252a has been identified as a ligand for the hepatocyte growth factor receptor (Met), a receptor tyrosine kinase. drugbank.com It inhibits the oncogenic properties of Met by preventing its autophosphorylation and the subsequent activation of downstream effectors. tocris.com

Table 1: Non-Kinase and Other Protein Targets of K-252a

| Target | Type | Interaction/Effect | Reference |

| Calmodulin (CaM) | Calcium-binding protein | Antagonism, leading to inhibition of CaM-dependent enzymes. | nih.gov |

| Phosphodiesterase (PDE) | Enzyme | Inhibition of Ca²⁺/calmodulin-stimulated isoforms. | scispace.comtocris.comnih.gov |

| Hepatocyte growth factor receptor (Met) | Receptor Tyrosine Kinase | Inhibition of autophosphorylation and downstream signaling. | tocris.comdrugbank.com |

Downstream Signaling Pathway Perturbations by K-252a(Epi)

K-252a's engagement with multiple protein targets leads to significant disruptions in several key intracellular signaling cascades that govern cell fate decisions such as proliferation, survival, and death.

The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathways are central to cell signaling, regulating processes like cell growth and survival. wikipedia.orgnih.gov K-252a has been shown to influence both of these critical pathways.

Interestingly, while often acting as an inhibitor, K-252a can also induce the activation of Akt and ERK. nih.gov This activation appears to occur through a pathway independent of mixed-lineage kinase (MLK) and may involve c-Src. nih.gov The neuroprotective effects of K-252a are linked to this activation, as blocking PI3K or MEK activity negates its impact on cell survival. nih.gov Conversely, in other contexts, K-252a prevents the activation of downstream effectors of the Met receptor, which include MAPK and Akt. tocris.com This dual capability highlights the context-dependent nature of K-252a's effects on these signaling networks. The PI3K/Akt pathway is a highly conserved network that promotes cell survival and growth, and its dysregulation is common in cancer. nih.govnih.gov The MAPK/ERK pathway communicates signals from cell surface receptors to the nucleus, impacting gene expression and cell processes like division. wikipedia.org

Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that play a pivotal role in regulating immune and inflammatory responses, as well as cell survival and proliferation. nih.govfrontiersin.org The IκB kinase (IKK) complex is central to NF-κB activation. nih.gov While direct modulation of NF-κB by K-252a is not extensively detailed in the provided context, its impact on upstream kinases and apoptotic pathways suggests an indirect influence.

K-252a is a known inducer of apoptosis, or programmed cell death. ncats.ioncats.io This process is executed by caspases and can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways. mdpi.com K-252a's ability to induce apoptosis is linked to its inhibition of various kinases that are part of survival signaling cascades. nih.gov For example, by inhibiting the MLK3/JNK3 and ASK1/JNK3 signaling pathways, K-252a can protect dopaminergic neurons from cell death. nih.gov

The cell cycle is a tightly regulated process controlled by cyclin-dependent kinases (CDKs) and their regulators. mdpi.com K-252a has been shown to induce cell cycle arrest by targeting key components of this machinery. ncats.ionih.gov Specifically, K-252a decreases the activity of Cdc2 and Cdc25c. nih.gov

Cdc25 phosphatases, including Cdc25A, B, and C, are crucial for activating CDKs by removing inhibitory phosphorylations. mdpi.commolbiolcell.org By inhibiting Cdc25, K-252a prevents the activation of CDKs. ncats.ionih.gov For instance, Cdc25C is responsible for activating the Cdc2-cyclin B complex, which is essential for the G2/M transition. medicinacomplementar.com.br Inhibition of Cdc25 leads to the accumulation of inactive, phosphorylated Cdc2, resulting in cell cycle arrest at the G1/S and G2/M checkpoints. nih.gov This cell cycle blockade ultimately contributes to the induction of apoptosis. ncats.ionih.gov

Table 2: Downstream Signaling Pathways Affected by K-252a

| Pathway | Key Molecules | Effect of K-252a | Reference |

| MAPK/ERK | MEK, ERK | Context-dependent activation or inhibition. | tocris.comnih.gov |

| PI3K/Akt | PI3K, Akt | Context-dependent activation or inhibition. | tocris.comnih.govplos.org |

| Apoptotic Pathways | MLK3, JNK3, ASK1 | Induction of apoptosis; neuroprotection via inhibition of specific kinase cascades. | ncats.ioncats.ionih.gov |

| Cell Cycle Regulation | Cdc25, Cdc2 | Inhibition, leading to cell cycle arrest at G1/S and G2/M checkpoints. | cellsignal.comncats.ionih.gov |

Effects on Gene Expression and Proteomic Profiles

The influence of K-252a on cellular function extends to the regulation of gene expression and the modulation of the cellular proteome. These changes are often downstream consequences of the compound's primary activity as a kinase inhibitor. Investigations into its effects on transcriptional and proteomic landscapes have provided critical insights into its broader mechanisms of action.

Research Findings on Gene Expression

Studies have demonstrated that K-252a can significantly alter the expression levels of specific genes involved in diverse cellular processes, from stress responses to differentiation.

In suspension-cultured cells of Arabidopsis, K-252a was found to inhibit the sugar starvation-induced expression of dark-inducible (din) genes. nih.gov This suggests an involvement of a K-252a-sensitive serine/threonine protein kinase in the signaling pathway that governs the expression of these genes in response to metabolic stress. nih.gov

In the context of neuronal differentiation, the combination of K-252a and epidermal growth factor (EGF) was observed to cause a greater increase in the mRNA levels of the late response genes SCG10 and 63 in PC12 cells than either agent alone. nih.gov This potentiation effect highlights the complexity of its regulatory role in specific cellular contexts.

Furthermore, due to its potent inhibition of Protein Kinase N1 (PRK1), a kinase involved in androgen-dependent gene expression, K-252a is implicated in the regulation of androgen receptor target genes. plos.orgcaymanchem.com Studies on the related compound lestaurtinib, also a potent PRK1 inhibitor, showed decreased mRNA expression of several androgen-responsive genes, including TMPRSS2, IGF1-R, NKX3.1, and FKBP5, suggesting a similar potential for K-252a. plos.org

Additionally, as an inhibitor of the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) pathway, K-252a has been shown to affect the expression of BDNF itself. researchgate.net

The table below summarizes key research findings on the effects of K-252a on gene expression.

Table 1: Documented Effects of K-252a on Gene Expression

| Gene(s) | Organism/Cell Type | Effect | Context/Comments | Citation |

|---|---|---|---|---|

| din (dark-inducible) genes | Arabidopsis | Inhibition of expression | Observed in sugar-depleted cells, indicating a role in metabolic stress signaling. | nih.gov |

| SCG10, 63 | PC12 cells | Increased mRNA levels | Effect observed when co-administered with Epidermal Growth Factor (EGF). | nih.gov |

| Androgen Receptor Target Genes (e.g., TMPRSS2, FKBP5) | Prostate Cancer Cells (by inference) | Predicted to decrease expression | Based on its potent inhibition of PRK1, a known regulator of androgen-dependent gene expression. Similar effects were confirmed for the related inhibitor lestaurtinib. | plos.orgcaymanchem.com |

| BDNF, POSTN | Rat Pulmonary Arteries / HUVECs | Inhibition of expression | K-252a acts as an inhibitor of the BDNF/TrkB signaling pathway. | researchgate.net |

Proteomic Profile Analysis

Proteomic approaches have been instrumental in identifying the broader target landscape of K-252a beyond its initially characterized kinases. An integrative chemical genomics and proteomics approach utilizing an affinity capture probe derived from K-252a has successfully identified numerous protein targets from cell lysates. researchgate.net

In one such study using PC12-ErbB4-GFP cells, an agarose-conjugated K-252a probe preferentially bound to 114 proteins compared to control beads. researchgate.net Of these, 46 were identified as kinases, confirming the probe's efficacy in capturing this protein family. This unbiased approach not only validated known targets but also uncovered novel interacting proteins, providing a more comprehensive view of the compound's mechanism of action. researchgate.net

A key finding from these proteomic studies was the identification of Adaptor-Associated Kinase 1 (AAK1) as a primary target. researchgate.net The knockdown of AAK1 was found to potentiate Neuregulin-1 (Nrg1)-driven neurite outgrowth, mirroring the effect of K-252a itself. This provided strong evidence that AAK1 is a functionally relevant target through which K-252a exerts some of its neurotrophic effects. researchgate.net

The table below details the findings from a representative proteomic study.

Table 2: Proteomic Identification of K-252a Interacting Proteins

| Methodology | Cell Type | Key Findings | Specific Targets Identified | Citation |

|---|---|---|---|---|

| Affinity Capture coupled with SILAC-based quantitative mass spectrometry | PC12-ErbB4-GFP cells | Identified 114 proteins that preferentially bind to the K-252a probe. | 46 Kinases (including AAK1) and 68 Non-Kinase proteins. | researchgate.net |

Structure Activity Relationship Sar and Analog Design of K 252a Epi

Identification of Key Structural Features Essential for Kinase Activity and Selectivity

The fundamental structure of K-252a consists of an indolocarbazole core, a furanose sugar moiety, and a lactam ring. This complex architecture provides a scaffold for interacting with the ATP-binding pocket of various kinases. ncats.iomdpi.com The indolocarbazole unit is a critical component for kinase inhibition, a feature shared with its analog, staurosporine. tocris.com

K-252a is known to inhibit a broad spectrum of kinases, including protein kinase C (PKC), protein kinase A (PKA), Ca2+/calmodulin-dependent kinase II (CaMKII), and phosphorylase kinase. nih.govmedchemexpress.com Notably, it also potently inhibits the tyrosine protein kinase activity of the Trk family of neurotrophin receptors (TrkA, TrkB, and TrkC) with an IC50 value of approximately 3 nM for TrkA. medchemexpress.comnih.govsigmaaldrich.com This selective inhibition of Trk receptors, even in the presence of other tyrosine kinases like those for EGF and PDGF receptors, highlights specific structural interactions that govern its selectivity. nih.gov

The furanose sugar portion of the molecule plays a significant role in determining both potency and selectivity. Modifications to this sugar moiety, particularly the stereochemistry of its hydroxyl groups, have been shown to drastically alter the inhibitory profile of the compound.

Rational Design and Synthesis of K-252a(Epi) Analogs and Derivatives

The promising biological activity of K-252a has spurred the rational design and synthesis of numerous analogs to probe the structure-activity relationships and develop more targeted inhibitors. A semisynthetic approach starting from the natural product has been a common strategy.

One key area of focus has been the modification of the furanose sugar. For instance, the synthesis of the 3'-(S)-epi-K-252a, where the stereochemistry at the 3'-sugar alcohol is inverted, was undertaken to evaluate the impact of this change on kinase inhibitory activity. nih.govresearchgate.net This involved a multi-step synthetic sequence.

Another avenue of analog design has involved modifications to the indolocarbazole core. The synthesis of C(7) methyl derivatives of K-252a, specifically 7-(R)-methyl K-252a and 7-(S)-methyl K-252a, has been explored to understand the impact of substitution at this position on protein tyrosine kinase activity. caltech.edu The development of dual inhibitors, such as those targeting both histone deacetylases (HDACs) and kinases, represents a broader strategy in drug discovery that could conceptually be applied to K-252a scaffolds. nih.gov

Impact of Stereochemistry (e.g., at 3'-sugar hydroxyl group) on Biological Activity

The stereochemistry of the sugar moiety, particularly at the 3'-hydroxyl group, is a critical determinant of the biological activity of K-252a and its analogs. The synthesis and evaluation of 3'-(S)-epi-K-252a revealed that inverting the 3'-alcohol resulted in a potent inhibitor of both VEGFR2 (IC50 of 20 nM) and TrkA tyrosine kinase (IC50 of 1 nM). nih.govresearchgate.net

Further investigation into the stereochemical requirements at this position led to the synthesis of the (3'R)-10 diastereomer and related epimers. nih.govacs.org The (3'R)-10 analog displayed potent TrkA inhibitory activity with an IC50 value of 4 nM. nih.govacs.org Molecular modeling studies provided insight into these findings, suggesting that the inverted 3'-OH group can form significant hydrogen-bonding interactions with glutamate (B1630785) and arginine residues within the kinase's active site, an interaction not possible with the natural isomers. nih.govacs.org

Interestingly, the deshydroxy epimer, (3'S)-14, was found to be seven times more potent than its counterpart with the natural stereochemistry, exhibiting a TrkA IC50 of 3 nM and over 280-fold selectivity against PKC (IC50 = 850 nM). nih.govacs.org In cellular assays, this analog potently inhibited TrkA autophosphorylation with an IC50 of less than 10 nM. nih.govacs.org These results underscore the profound influence of stereochemistry at the 3'-position on both the potency and selectivity of these kinase inhibitors.

Influence of Substitutions and Modifications on Target Binding and Functional Effects

Substitutions and modifications at various positions of the K-252a scaffold have been shown to significantly influence target binding and subsequent functional effects. As discussed, alterations to the 3'-sugar hydroxyl group directly impact hydrogen bonding within the kinase active site, thereby modulating inhibitory potency and selectivity. nih.govacs.org

The removal of the 3'-hydroxyl group in the (3'S)-14 analog not only increased potency for TrkA but also dramatically enhanced selectivity over PKC. nih.govacs.org This suggests that the hydroxyl group may have unfavorable interactions in the PKC active site or that its absence allows for a more optimal conformation for TrkA binding.

Modifications at the C(7) position of the indolocarbazole core have also been investigated. The synthesis of 7-(R)-methyl K-252a and 7-(S)-methyl K-252a demonstrated that even small alkyl substitutions at this position can influence protein tyrosine kinase activity, although specific inhibitory data for these analogs against a panel of kinases is needed for a complete understanding. caltech.edu

Preclinical Mechanistic and Cellular Research of K 252a Epi

Investigations in Neuronal Models and Neuroprotection Mechanisms

Modulation of Neuronal Differentiation and Survival (e.g., PC12 cells, neurite outgrowth)

K-252a, an alkaloid isolated from Nocardiopsis bacteria, has been extensively studied for its effects on neuronal cells, particularly the PC12 cell line, which is a common model for studying neuronal differentiation. jneurosci.orgwikipedia.org Research has shown that K-252a can selectively and potently inhibit the actions of nerve growth factor (NGF) on these cells. jneurosci.orgjneurosci.org At a concentration of 200 nM, K-252a has been observed to completely block NGF-induced neurite formation. jneurosci.orgjneurosci.org This inhibitory effect is specific to NGF-mediated pathways, as it does not prevent neurite generation stimulated by fibroblast growth factor (FGF) or dibutyryl cyclic AMP. jneurosci.orgjneurosci.org In fact, at concentrations that block NGF-induced neurites, K-252a was found to stimulate neurite outgrowth in cells treated with FGF. jneurosci.org

The mechanism of this inhibition involves the suppression of protein kinase activity. semanticscholar.orgnih.gov K-252a has been shown to inhibit the NGF-induced phosphorylation of several proteins, including tyrosine hydroxylase and a 35,000-Dalton protein, and prevent the dephosphorylation of a 36,500-Dalton protein and Nsp100. semanticscholar.orgnih.gov This action is tied to the inhibition of the tyrosine kinase activity of the TrkA receptor, the high-affinity receptor for NGF. wikipedia.orgmedchemexpress.com The inhibitory effects of K-252a are comprehensive, affecting both transcription-dependent and transcription-independent components of NGF-induced neurite outgrowth. semanticscholar.orgnih.govnih.gov This was demonstrated by its ability to block both the initial, transcription-dependent priming of PC12 cells by NGF and the subsequent, transcription-independent regeneration of neurites. semanticscholar.orgnih.govnih.gov

Interestingly, while K-252a inhibits NGF-induced differentiation, it can potentiate neurite outgrowth in PC12 cells when combined with epidermal growth factor (EGF). nih.gov This potentiation results in long, branched neurites similar to those induced by NGF, suggesting a complex interplay between different signaling pathways. nih.gov

The neuroprotective properties of K-252a have also been investigated. It has been shown to protect dopaminergic neurons from cell death induced by the neurotoxin 6-hydroxydopamine (6-OHDA). nih.gov This protection is attributed to the inhibition of the MLK3/JNK3 and ASK1/JNK3 signaling cascades, which are stress-activated pathways involved in neuronal apoptosis. nih.gov Furthermore, K-252a has demonstrated neuroprotective effects in models of ischemic brain injury by inhibiting the MLK3/MKK7/JNK3 signaling pathway, thereby reducing the activation of pro-apoptotic proteins like c-Jun and caspase-3. nih.gov

Table 1: Effects of K-252a on Neuronal Differentiation and Survival

| Model System | K-252a Concentration | Observed Effect | Reference |

|---|---|---|---|

| PC12 cells | 200 nM | Completely inhibited NGF-induced neurite formation. | jneurosci.org |

| PC12 cells | 100 nM | Almost completely blocked NGF-promoted neurite generation. | semanticscholar.org |

| PC12 cells | 30-100 nM | Inhibited NGF-promoted neurite outgrowth. | semanticscholar.orgmedchemexpress.com |

| PC12 cells | 200 nM | Did not inhibit FGF-induced neurite generation. | jneurosci.org |

| PC12 cells | Not specified | Potentiated EGF-induced neurite outgrowth. | nih.gov |

| Rat dopaminergic neurons | Not specified | Protected against 6-OHDA-induced cell death. | nih.gov |

| Rat hippocampal CA1 region | Not specified | Provided neuroprotection in an ischemic brain injury model. | nih.gov |

Role in Axonal Regeneration Studies

K-252a has been utilized as a tool to investigate the mechanisms underlying axonal regeneration. Its ability to inhibit Trk neurotrophin receptors has made it valuable in studies exploring the role of neurotrophins in this process. nih.gov In studies involving dorsal root ganglion (DRG) neurons, K-252a was used to demonstrate that the beneficial effects of exercise on axonal growth potential are mediated through neurotrophin signaling pathways. nih.gov Specifically, injection of K-252a into the DRGs before exercise attenuated the exercise-induced increase in neurite growth, indicating a critical role for Trk receptor activation in this phenomenon. nih.gov

Furthermore, in organ-cultured central nervous system (CNS) preparations from the snail Lymnaea stagnalis, K-252a was shown to reduce axonal regeneration. jneurosci.org This effect was observed to be more potent than that of a more specific EGFR tyrosine kinase inhibitor, suggesting that K-252a's broader kinase inhibitory activity affects multiple pathways involved in the regenerative response. jneurosci.org These findings highlight that endogenous signaling, which can be blocked by K-252a, contributes to the baseline regenerative capacity of neurons. jneurosci.org

Mechanistic Insights in Neurodegenerative Disease Models (e.g., 6-hydroxydopamine-induced cell death)

The neuroprotective effects of K-252a have been demonstrated in various models of neurodegenerative diseases. A key mechanism of its action is the inhibition of stress-activated protein kinase pathways. In a rat model of Parkinson's disease, K-252a was found to protect dopaminergic neurons from cell death induced by the neurotoxin 6-hydroxydopamine (6-OHDA). nih.gov This protective effect was linked to the inhibition of both the mixed-lineage kinase 3 (MLK3)/c-Jun NH2-terminal kinase 3 (JNK3) and the apoptosis-inducing kinase 1 (ASK1)/JNK3 signaling pathways. nih.gov By inhibiting these pro-apoptotic cascades, K-252a helps to rescue neurons from programmed cell death. nih.gov

In models relevant to Alzheimer's disease, K-252a has shown potential by conferring neuroprotection to hippocampal cells exposed to amyloid-beta (Aβ). frontiersin.org Its ability to prevent Aβ-induced neuroapoptosis further underscores its therapeutic potential. frontiersin.org The compound's neuroprotective effects are not limited to a single mechanism; it is known to have wide-ranging effects, including the inhibition of Trk receptors and MLKs, as well as the activation of pro-survival pathways like the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. nih.gov

Studies in Oncological Cell Lines and Mechanistic Aspects

Antiproliferative and Pro-apoptotic Mechanisms in Cancer Cells

K-252a has demonstrated significant antiproliferative and pro-apoptotic effects in a variety of cancer cell lines. In human endometrial cancer cells, K-252a was shown to dramatically increase the number of apoptotic cells, an effect associated with a decrease in the anti-apoptotic protein Bcl-2. spandidos-publications.com This induction of apoptosis was dose-dependent. spandidos-publications.com Furthermore, K-252a caused cell cycle arrest in these cells, which appeared to occur through p53-independent mechanisms, as the cell lines studied expressed a mutant p53 protein. spandidos-publications.com

Similar effects have been observed in other cancer types. In ovarian cancer cells (SK-OV-3), K-252a inhibited cell growth by inducing G0/G1 phase cell cycle arrest, which was accompanied by an upregulation of the p21WAF1 protein. nih.gov In human prostate carcinoma cell lines (TSU-pr1, DU-145, and PC-3), K-252a inhibited DNA synthesis and caused an accumulation of cells in the G0/G1 phase. nih.gov This antiproliferative effect was, at least in part, attributed to the inhibition of nerve growth factor (NGF)-mediated phosphorylation of the Trk receptor. nih.gov

In hepatocellular carcinoma (HCC) cell lines (HepG2 and HCCLM3), K-252a effectively induced apoptosis, suggesting that the BDNF/TrkB signaling pathway, which is inhibited by K-252a, is essential for the survival of these cancer cells. nih.gov Studies on non-Hodgkin lymphoma have also shown that K-252a can inhibit proliferation and induce apoptosis. nih.gov The mechanism in the OCI-LY3 cell line involved the sequestration of the transcription factor NF-κB subunit RelA in the nucleolus, thereby inhibiting its gene transcription activity and the production of the survival-promoting cytokine IL-6. nih.gov

Table 2: Antiproliferative and Pro-apoptotic Effects of K-252a in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mechanistic Finding | Reference |

|---|---|---|---|

| Ishikawa, HHUA, HEC-1B | Endometrial Cancer | Induced apoptosis, decreased Bcl-2 levels, and caused p53-independent cell cycle arrest. | spandidos-publications.com |

| SK-OV-3 | Ovarian Cancer | Inhibited proliferation by upregulating p21WAF1 and inducing G0/G1 arrest. | nih.gov |

| TSU-pr1, DU-145, PC-3 | Prostate Cancer | Inhibited DNA synthesis and induced G0/G1 arrest, partly by inhibiting Trk phosphorylation. | nih.gov |

| HepG2, HCCLM3 | Hepatocellular Carcinoma | Induced apoptosis by inhibiting the BDNF/TrkB pathway. | nih.gov |

| OCI-LY3 | Non-Hodgkin Lymphoma | Induced apoptosis by inhibiting NF-κB signaling and IL-6 production. | nih.gov |

Modulation of Cell Motility and Invasion Pathways

Beyond its effects on cell proliferation and survival, K-252a also influences cell motility and invasion, which are critical processes in cancer metastasis. In Walker carcinosarcoma cells, K-252a was found to suppress cell polarity and locomotor activity. psu.edu This effect was similar to that of phorbol (B1677699) esters, which are known activators of protein kinase C (PKC), suggesting that K-252a's inhibition of PKC could be involved in this response. psu.edu

In hepatocellular carcinoma (HCC) cells, the inhibition of the BDNF/TrkB signaling pathway by K-252a not only induced apoptosis but also suppressed cell invasion. nih.gov This indicates that this pathway is crucial for the invasive properties of these cancer cells. nih.gov In ovarian cancer cells, NGF has been shown to modulate tumor cell migration through the WNT/β-catenin pathway. oncotarget.com K-252a, by inhibiting the TrkA receptor for NGF, can up-regulate β-catenin expression, suggesting a role for K-252a in modulating the signaling pathways that control cancer cell movement. oncotarget.com

Research in Inflammatory and Immunomodulatory Models

The indolocarbazole alkaloid K-252a has been investigated for its potential to modulate inflammatory responses and immune cell functions. As a broad-spectrum kinase inhibitor, its effects are primarily linked to the interruption of signaling cascades that are crucial for immune activation and cytokine production.

Research indicates that K-252a can influence the production of key signaling molecules involved in inflammation. In a study using the OCI-LY3 cell line, a model for Diffuse Large B-cell Lymphoma (DLBCL), treatment with K-252a resulted in the inhibition of Interleukin-6 (IL-6) production. nih.gov This effect was linked to the compound's ability to suppress NF-κB-dependent gene transcription, a critical pathway for the expression of many pro-inflammatory cytokines. nih.gov Specifically, K-252a induced a subnuclear redistribution of the NF-κB subunit RelA into the nucleolus, thereby sequestering it and preventing it from activating its target genes, including IL-6. nih.gov

Furthermore, studies on CEP-1347, a semisynthetic derivative of K-252a, have provided additional insights into the anti-inflammatory potential of this class of compounds. nih.gov CEP-1347, an inhibitor of mixed lineage kinases (MLKs), was shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), IL-6, and monocyte chemotactic protein-1 (MCP-1) in primary human and murine microglia, as well as in monocyte/macrophage-derived cell lines. nih.gov This inhibition occurred in response to various inflammatory stimuli, including lipopolysaccharide (LPS). nih.gov The mechanism involved the dampening of the p38 and c-Jun activation pathways, which are downstream of MLKs. nih.gov These findings suggest that the broader family of K-252a-related compounds can modulate cytokine production by targeting key inflammatory signaling kinases. nih.gov

Table 1: Effect of K-252a and its Derivative on Cytokine Production

| Compound | Cell/Model System | Stimulus | Affected Cytokine(s) | Observed Effect | Reference |

|---|---|---|---|---|---|

| K-252a | OCI-LY3 (DLBCL cells) | --- | IL-6 | Inhibition of production | nih.gov |

| CEP-1347 | Primary microglia, BV-2 cells | LPS, LTA | TNF-α, IL-6, MCP-1 | Reduction of production | nih.gov |

K-252a has been shown to directly regulate the function of certain immune cells, particularly malignant lymphocytes. In models of Non-Hodgkin Lymphoma, K-252a demonstrated an ability to inhibit the proliferation of DLBCL cell lines, such as OCI-LY19, and reduce the number of CD20-positive B cells entering the S-phase of the cell cycle. nih.gov This anti-proliferative effect culminates in the induction of apoptosis, or programmed cell death. nih.gov The mechanism underlying these effects in DLBCL cells involves the inhibition of the Trk tyrosine kinase receptor. nih.gov This inhibition leads to the suppression of NF-κB transcriptional activity, which is crucial for producing survival-promoting signals like IL-6 in these cells. nih.gov The regulation of leukocyte motility is a key aspect of immune function, governed by precise control of the actin cytoskeleton. researchgate.net Small GTPases of the Rho family are central regulators of these dynamics, making them attractive pharmacological targets for inflammatory conditions. researchgate.net While not directly demonstrated for K-252a, its derivatives have been explored in this context. researchgate.net

Cellular Fate and Phenotypic Responses Induced by K-252a(Epi)

K-252a induces significant changes in cellular behavior, dictating cell fate through mechanisms such as cell cycle arrest and modulation of autophagy. These responses can vary significantly depending on the specific cell type and the underlying signaling context.

A prominent effect of K-252a across various cancer cell types is the induction of cell cycle arrest. In T98G glioma cells, K-252a was found to block cell cycle progression at both the G1/S and G2/M checkpoints. researchgate.net This blockade was associated with several key molecular changes: the hypophosphorylation of the Retinoblastoma protein (Rb), an upregulation of the cyclin-dependent kinase (CDK) inhibitor p21, and decreased activity of the kinases Cdc2 and Cdc25c. researchgate.net The arrest ultimately led to apoptosis in these glioma cells. researchgate.net

Similar findings were observed in human endometrial cancer cell lines (Ishikawa, HHUA, and HEC-1B), where K-252a induced a G0/G1 phase block. nih.gov This arrest was attributed to the upregulation of p21WAF1, which acts as a CDK inhibitor. nih.gov Notably, because these cell lines express a mutant p53 protein, it appears that K-252a can induce cell cycle arrest through p53-independent pathways. nih.gov The accumulation of cells in the G0/G1 phase following K-252a treatment has also been reported in DLBCL and ovarian cancer cells. nih.govnih.gov

Table 2: Key Molecular Events in K-252a-Induced Cell Cycle Arrest

| Cell Type | Cell Cycle Checkpoint | Key Protein/Pathway Modulated | Outcome | Reference |

|---|---|---|---|---|

| T98G Glioma | G1/S and G2/M | ↓ Cdc2 activity, ↓ Cdc25c activity, ↑ p21 expression, Rb hypophosphorylation | Arrest and Apoptosis | researchgate.net |

| Endometrial Cancer | G0/G1 | ↑ p21WAF1 expression | Arrest and Apoptosis | nih.gov |

| DLBCL | G0/G1 | Accumulation of cells in G0/G1 | Inhibition of Proliferation | nih.gov |

The research on K-252a's role in autophagy reveals a context-dependent function, where it can either induce or inhibit this cellular process. In colorectal cancer (CRC) cell lines SW480 and SW620, K-252a treatment was found to induce autophagy. nih.govnih.gov This induction was characterized by a decrease in the phosphorylation of mTOR, a key negative regulator of autophagy, and an increase in the expression of essential autophagy proteins Beclin1 and ATG5. researchgate.netnih.gov In this cancer model, autophagy acts as a cytoprotective survival mechanism; inhibiting the K-252a-induced autophagy with chloroquine (B1663885) (CQ) or through siRNA against ATG5 significantly enhanced the compound's anti-cancer effects, leading to reduced metabolic activity and increased apoptosis. nih.gov The dual inhibition of TrkB signaling by K-252a and autophagy by CQ resulted in a dramatic reduction in tumor volume in vivo. nih.gov

Conversely, in other experimental systems, K-252a has demonstrated an opposing, inhibitory effect on autophagy. In studies using isolated rat hepatocytes, K-252a was able to antagonize the suppression of autophagy caused by other agents like okadaic acid or cAMP analogues. nih.govnih.gov This suggests that K-252a can interfere with signaling pathways that regulate the sequestration step of autophagy, and its ultimate effect—induction or inhibition—is likely dependent on the specific cellular context and the prevailing signaling environment. nih.govnih.gov

Table 3: Context-Dependent Modulation of Autophagy by K-252a

| Cell Type | K-252a Effect on Autophagy | Associated Pathway | Functional Outcome | Reference |

|---|---|---|---|---|

| Colorectal Cancer Cells (SW480, SW620) | Induction | Inhibition of PI3K/AKT/mTOR | Cytoprotective (pro-survival) | nih.govresearchgate.netnih.gov |

| Isolated Rat Hepatocytes | Antagonism of suppression | Interruption of kinase-dependent regulation | Restoration of autophagic activity | nih.govnih.gov |

The cellular response to K-252a is not uniform and exhibits significant variability depending on the cell type. A striking example of this differential sensitivity is seen in endometrial tissue. K-252a is highly effective at suppressing the growth of human endometrial cancer cells, while having minimal effect on their non-cancerous counterparts, normal human endometrial epithelial cells. nih.gov This suggests a therapeutic window and highlights that the compound's effects are dependent on the cell's malignant phenotype. nih.gov

Differential responses are also observed between various cancer types and even within the same cell line under different stimuli. For instance, K-252a has been shown to inhibit proliferation in human hepatoma cells and glioma cells. nih.gov In the neuronal precursor PC12 cell line, K-252a famously blocks the neurite outgrowth and differentiation induced by nerve growth factor (NGF). nih.gov However, in the same PC12 cells, K-252a can potentiate the differentiation induced by epidermal growth factor (EGF). medchemexpress.com This indicates that the compound's effect is highly dependent on the specific receptor tyrosine kinase (RTK) pathway being activated. medchemexpress.com The basis for these differential responses lies in the unique collection of signal transduction components available in each cell type, which allows the same kinase inhibitor to produce fundamentally distinct biological outcomes.

Table 4: Differential Cellular Responses to K-252a

| Cell Type | Stimulus/Context | Response to K-252a | Reference |

|---|---|---|---|

| Endometrial Cancer Cells | --- | Growth suppression, cell cycle arrest, apoptosis | nih.gov |

| Normal Endometrial Epithelial Cells | --- | Little to no effect on growth | nih.gov |

| PC12 Cells | Nerve Growth Factor (NGF) | Inhibition of neurite outgrowth/differentiation | nih.gov |

| PC12 Cells | Epidermal Growth Factor (EGF) | Potentiation of neurite outgrowth/differentiation | medchemexpress.com |

| Glioma Cells | --- | Inhibition of proliferation, cell cycle arrest | researchgate.netnih.gov |

| Human Hepatoma Cells | --- | Inhibition of proliferation (G0/G1 arrest) | nih.gov |

| Diffuse Large B-cell Lymphoma Cells | --- | Inhibition of proliferation, apoptosis | nih.gov |

Synthetic Methodologies for K 252a Epi and Its Analogs

Total Synthesis Strategies for K-252a(Epi) and its Enantiomers

A key feature of this synthesis is the convergent assembly of two major fragments: the aglycon, K-252c (also known as staurosporinone), and the unique furanose sugar moiety. caltech.educaltech.edu The construction of the indolocarbazole core was innovatively achieved through a rhodium carbenoid-mediated coupling of a diazolactam with 2,2'-biindole. caltech.edu This reaction initiates a cycloaromatization cascade to form the central carbazole (B46965) ring system. caltech.edu

Once the aglycon and the carbohydrate precursor are prepared, the final crucial step is the glycosidation, which links the two fragments. This step is critical for establishing the correct regio- and stereochemistry of the final natural product. caltech.edu The successful implementation of this strategy hinged on a stereoselective cycloglycosidation, which attached the furanose unit to the aglycon to yield the target molecule. caltech.educaltech.edu By utilizing enantiomerically pure starting materials for the carbohydrate fragment, both (+)- and (-)-K-252a could be synthesized. caltech.edu

Table 1: Key Steps in the Total Synthesis of (+)- and (-)-K-252a

| Step | Description | Reactants | Key Reagent | Product |

|---|---|---|---|---|

| Aglycon Synthesis | Rhodium-catalyzed coupling and cycloaromatization to form the indolocarbazole core. caltech.edu | Diazolactam, 2,2'-biindole | Rh₂(OAc)₄ | K-252c (aglycon) |

| Glycosidation | Stereoselective coupling of the aglycon with the sugar moiety. caltech.edu | K-252c (selectively protected), Furanose derivative | | (+)- or (-)-K-252a |

Semi-synthetic Approaches from Precursors

Semi-synthetic methods, which utilize readily available natural precursors, offer a more direct route to specific analogs and epimers. A prominent approach has been the use of the K-252a aglycone, K-252c (staurosporine aglycone), as a starting scaffold. nih.govacs.org This strategy has been instrumental in elucidating the stereochemical requirements of the sugar portion of the molecule for its biological activity. nih.gov

Researchers have reported a semi-synthetic route to produce the (3'S)-epi-K-252a diastereomer and the related (3'R) epimer. nih.govacs.org This work was aimed at defining the specific role of the 3'-hydroxyl group on the sugar ring in the inhibition of TrkA tyrosine kinase. nih.gov The synthesis of these epimers allowed for a detailed investigation into their inhibitory potency. For example, the (3'R)-epimer showed potent TrkA inhibition with an IC₅₀ value of 4 nM. nih.govacs.org Furthermore, a deshydroxy epimer, (3'S)-14, was found to be seven times more potent than its counterpart with the natural stereochemistry, exhibiting a TrkA IC₅₀ of 3 nM and over 280-fold selectivity against Protein Kinase C (PKC). nih.govacs.org

Table 2: Biological Activity of Semi-Synthesized K-252a Epimers

| Compound | Description | TrkA IC₅₀ | PKC IC₅₀ | Selectivity (PKC/TrkA) |

|---|---|---|---|---|

| (3'R)-10 | epi-K-252a diastereomer | 4 nM nih.govacs.org | - | - |

| (3'S)-14 | Deshydroxy epimer | 3 nM nih.govacs.org | 850 nM nih.govacs.org | >280-fold nih.govacs.org |

Chemoenzymatic Synthesis and Biocatalytic Modifications

Chemoenzymatic synthesis combines the precision of biological catalysts with the practicality of chemical reactions, offering sustainable and efficient routes to complex molecules. acs.orgnih.govacs.org While specific reports detailing a complete chemoenzymatic synthesis of K-252a(Epi) are not prevalent, the principles of biocatalysis are highly applicable to its structure, particularly for the stereoselective synthesis of its chiral components. rsc.org

Enzymes, such as lipases and alcohol dehydrogenases (ADHs), are widely used for the asymmetric synthesis of alkaloids and other pharmacologically active compounds. acs.orgrsc.org

Lipase-Catalyzed Reactions: Lipases are frequently employed for the kinetic resolution of racemic alcohols or esters. rsc.org This method could be applied to the synthesis of the chiral furanose sugar of K-252a by selectively acylating one enantiomer of a racemic precursor, allowing for the separation of the two enantiomers. rsc.org

Alcohol Dehydrogenase (ADH) Reductions: ADHs, or ketoreductases (KREDs), are powerful tools for the stereoselective reduction of prochiral ketones to form chiral alcohols. acs.org This enzymatic reaction would be an ideal method for establishing the stereocenters on the sugar moiety of K-252a from a flat, achiral ketone precursor, often with excellent enantiomeric excess. acs.orgacs.org

The use of biocatalysis offers significant advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and a reduction in the need for complex protecting group strategies, thereby shortening synthetic routes. rsc.orgrsc.org

Development of Novel Synthetic Routes for Structural Diversity

A primary goal of synthetic chemistry in this area is the development of novel routes that allow for the creation of a wide range of structurally diverse analogs of K-252a. ucc.ieresearchgate.net This structural diversity is essential for exploring structure-activity relationships and developing compounds with improved potency and selectivity. ucc.ienih.gov

Strategies to achieve this diversity often involve modifying key structural components of the indolocarbazole scaffold. nih.gov

Modification of the Indole (B1671886) Nitrogens: Research has shown that the substituents on the indole nitrogen atoms can significantly influence kinase selectivity. For instance, the simplified analog Gö6976, which is closely related to K-252a, demonstrates that modifications at this position can confer selectivity for Protein Kinase D (PKD) over other kinases like PKC. nih.gov

Core Scaffold Alterations: More profound changes involve altering the heterocyclic core itself. Synthetic efforts have been directed towards the creation of novel planar systems, such as indolo[2,3-a]pyrimido[5,4-c]carbazoles, by employing techniques like oxidative cyclization of acyclic bisindolyl precursors. ucc.ie

Versatile Synthetic Reactions: The use of powerful synthetic reactions enables access to a variety of analogs. For example, intramolecular Heck reactions and radical cyclizations are modern methods used to construct complex polycyclic systems efficiently. nih.gov Similarly, reactions like the hetero-Diels-Alder cycloaddition can be employed to build the heterocyclic sugar-like rings found in these molecules, providing a pathway to diverse structures. mdpi.com

These approaches, which move beyond the natural product scaffold, are crucial for generating new chemical entities with potentially superior pharmacological profiles. ucc.ie

Advanced Analytical and Computational Methodologies in K 252a Epi Research

High-Throughput Screening Assays for Kinase Inhibition and Target Profiling

High-throughput screening (HTS) has been instrumental in characterizing the inhibitory profile of K-252a and its derivatives against a broad spectrum of kinases. These assays are crucial for determining the potency and selectivity of these compounds.

Initially identified as a potent inhibitor of Protein Kinase C (PKC), with an IC50 of 32.9 nM, further studies revealed K-252a's broad-spectrum activity. nih.govncats.io It inhibits a variety of other kinases, including Protein Kinase A (PKA), Ca2+/calmodulin-dependent kinase II, and phosphorylase kinase. medchemexpress.com Notably, it is a highly potent inhibitor of the Tropomyosin receptor kinase (Trk) family of neurotrophin receptors, with an IC50 of approximately 3 nM for TrkA. nih.govmedchemexpress.comnih.gov

The epimer, (3'S)-epi-K-252a, has also been extensively profiled. Inverting the 3'-alcohol of K-252a resulted in a compound that is a 20 nM inhibitor of VEGFR2 and an even more potent 1 nM inhibitor of TrkA tyrosine kinase. nih.gov This highlights the sensitivity of kinase inhibition to subtle stereochemical changes.

Table 1: Kinase Inhibition Profile of K-252a and its Epimer

| Compound | Kinase Target | IC50 (nM) |

| K-252a | Protein Kinase C (PKC) | 32.9 nih.gov |

| K-252a | Protein Kinase A (PKA) | 140 medchemexpress.com |

| K-252a | Ca2+/calmodulin-dependent kinase II | 270 medchemexpress.com |

| K-252a | Phosphorylase Kinase | 1.7 medchemexpress.com |

| K-252a | TrkA | 3 nih.govnih.gov |

| (3'S)-epi-K-252a | TrkA | 1.2 acs.org |

| (3'S)-epi-K-252a | VEGFR2 | 20 nih.gov |

| (3'S)-epi-K-252a | Protein Kinase C (PKC) | ~125 (estimated 2-3 fold increase from K-252a) acs.org |

This table is based on data from multiple in vitro kinase assays.

Cell-Based Functional Assays and Phenotypic Screening

Cell-based assays are critical for understanding the physiological effects of K-252a(Epi) beyond its direct enzymatic inhibition. These assays have revealed its influence on various cellular processes, including cell survival, differentiation, and proliferation.

In PC12 cells, a model for neuronal differentiation, K-252a at 200 nM was shown to block nerve growth factor (NGF)-induced neurite outgrowth. jneurosci.org This effect is specific, as it does not inhibit neurite generation induced by other growth factors like fibroblast growth factor (FGF). jneurosci.org Further studies in PC12 cells confirmed that K-252a inhibits NGF-promoted neurite outgrowth in a dose-dependent manner. medchemexpress.com

Phenotypic screening has also been employed to identify the effects of K-252a on more complex cellular systems. For instance, in a model of testis morphogenesis using adult human testicular cells, K-252a was found to dose-dependently disturb cell reaggregation, with an IC50 of 203.3 nM for decreasing aggregate size. nih.gov This suggests an interference with cell coalescence into cord-like structures. nih.gov

In the context of cancer, cell-based assays have demonstrated that K-252a can dose-dependently reduce the number of CD20-positive B cells from Non-Hodgkin Lymphoma patients entering the S-phase of the cell cycle, indicating an anti-proliferative effect. nih.gov Furthermore, treatment of OCI-LY3 lymphoma cells with 100nM K-252a for 24 hours resulted in the inhibition of IL-6 production, a cytokine regulated by NF-κB and important for the survival of these cells. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations have provided atomic-level insights into how K-252a and its epimers bind to their kinase targets. These techniques are essential for understanding the structural basis of their inhibitory activity and for guiding the rational design of new inhibitors. mdpi.comnih.govnih.gov

The interaction between a ligand and its target protein is governed by the principle that the highest occupied molecular orbital (HOMO) of the ligand interacts with the lowest unoccupied molecular orbitals (LUMOs) of the protein. researchgate.net Molecular modeling of (3'S)-epi-K-252a docked into the TrkA receptor revealed that the lactam moiety mimics ATP, forming two key hydrogen bonds with the hinge region of the kinase. acs.org This proposed binding mode is consistent with crystal structures of related indolocarbazoles like staurosporine. acs.org

A significant portion of the binding energy for the indolocarbazole class comes from hydrophobic interactions within the ATP binding cavity. acs.org However, hydrogen bonding plays a crucial role in potency. acs.org Molecular modeling studies of (3'S)-epi-K-252a analogs showed that the inverted geometry of the 3'-hydroxyl group allows for significant hydrogen bonding interactions with Glu27 and Arg195 of TrkA, an interaction not possible with the natural isomer. nih.govacs.org

The crystal structure of the c-Met kinase domain in complex with K-252a has been resolved at 1.8-Å resolution. pnas.org This revealed that K-252a binds in the adenosine (B11128) pocket in a manner analogous to staurosporine, forming four hydrogen bonds with enzyme residues and one with a water molecule. pnas.org

Affinity Proteomics and Chemical Genomics for Target Deconvolution

Identifying the full spectrum of cellular targets for a compound like K-252a is crucial for understanding its polypharmacology and potential off-target effects. Affinity proteomics and chemical genomics are powerful strategies for this "target deconvolution." escholarship.orgtum.de

These approaches often utilize immobilized versions of the small molecule to "fish" for binding partners from cell lysates. acs.org Quantitative mass spectrometry is then used to identify and quantify the proteins that bind to the compound. acs.org Competition experiments, where the free compound is added to compete with the immobilized version, help to confirm specific interactions and determine binding affinities. acs.orgcore.ac.uk

Chemical genomics combines the use of a chemical probe with genomic or proteomic data to identify its targets and mode of action. acs.org For instance, an integrative chemical genomics and proteomics approach identified AAK1 as an inhibitor of neuregulin-1/ErbB4-dependent neurotrophic factor signaling, building on the knowledge of kinase inhibitors like K-252a. jst.go.jp While specific large-scale affinity proteomics studies focused solely on K-252a(Epi) are not detailed in the provided results, the methodologies are well-established for this class of compounds. core.ac.ukpnas.orgresearchgate.net The broad-spectrum nature of K-252a makes it a candidate for such studies to fully map its interactome.

Gene Expression Profiling and Proteomic Analysis

To understand the downstream cellular consequences of K-252a(Epi) treatment, researchers employ gene expression profiling and proteomic analysis. These methods provide a global view of how the compound alters cellular pathways and protein networks.

Gene expression profiling, which can be performed using techniques like microarrays or RNA-sequencing, measures changes in messenger RNA (mRNA) levels in response to a compound. frontiersin.orgepilepsygenetics.net For example, in PC12 cells, it was shown that epidermal growth factor (EGF) increased the mRNA levels of two late response genes, SCG10 and 63, which are also induced by NGF. nih.gov When combined with K-252a, EGF caused an even greater increase in these mRNAs, suggesting a complex interplay of signaling pathways. nih.gov

Proteomic analysis, often utilizing mass spectrometry, can identify and quantify thousands of proteins and their post-translational modifications, such as phosphorylation, in a cell or tissue. d-nb.infoplos.org This is particularly relevant for kinase inhibitors like K-252a. For instance, in a study on Non-Hodgkin Lymphoma cells, exposure to K-252a led to an inhibition of NF-κB-dependent transcriptional activity and a subsequent decrease in the production of IL-6, a key survival cytokine. nih.gov This demonstrates how inhibiting an upstream kinase can have profound effects on downstream protein expression and secretion. While broad, unbiased proteomic screens specifically detailing the global changes induced by K-252a(Epi) are not extensively covered in the search results, the methodologies are central to understanding the full impact of such a broad-spectrum kinase inhibitor. tum.de

Future Directions and Emerging Research Avenues for K 252a Epi

Identification of Novel K-252A(Epi) Biological Binding Partners

The primary known targets of K-252a(Epi) are the Receptor Tyrosine Kinases (RTKs) TrkA and VEGFR2. The inversion of the 3'-hydroxyl group in the sugar moiety of K-252a to the (S)-configuration in K-252a(Epi) results in potent inhibition of these kinases, with IC50 values of 1 nM for TrkA and 20 nM for VEGFR2. nih.gov However, the complete kinase inhibitory profile and potential off-target interactions of K-252a(Epi) are yet to be fully characterized.

Future research should focus on comprehensive proteomic screening to identify a broader spectrum of biological binding partners. Techniques such as chemical proteomics, utilizing affinity capture probes, could be employed. For instance, the parent compound, K-252a, has been used to create affinity probes that successfully identified Adaptor-Associated Kinase 1 (AAK1) as a target. A similar approach with K-252a(Epi) could reveal novel interactors that may not be shared with K-252a, providing insights into the unique biological effects of this epimer.

Table 1: Known Kinase Inhibition Profile of K-252a and K-252a(Epi)

| Kinase Target | K-252a IC50 | K-252a(Epi) IC50 |

| TrkA | 3 nM nih.gov | 1 nM nih.gov |

| VEGFR2 | Not reported | 20 nM nih.gov |

| Protein Kinase C (PKC) | 32.9 nM | >850 nM |

| CaM Kinase | 1.8 nM wikipedia.org | Not reported |

| Phosphorylase Kinase | 1.7 nM wikipedia.org | Not reported |

This table is interactive. Click on the headers to sort the data.

Elucidation of Context-Dependent Mechanistic Divergence

The parent compound, K-252a, exhibits differential effects depending on the cellular context. For example, it can either inhibit or potentiate the effects of neurotrophic factors and shows varying effects on the survival of different neuronal populations. K-252a alone can promote the long-term survival of dorsal root ganglion (DRG) and ciliary ganglion (CG) neurons but not sympathetic ganglion (SG) neurons. Furthermore, it blocks nerve growth factor (NGF)- and ciliary neuronotrophic factor (CNTF)-induced survival of SG neurons. These findings suggest a divergence in the signal transduction mechanisms for neurotrophic factors among different neuronal populations.

A crucial future direction for K-252a(Epi) research is to investigate whether it displays similar or distinct context-dependent mechanistic divergences. Comparative studies in various cell lines (e.g., neuronal, cancer, endothelial) are needed to understand how the stereochemistry at the 3'-position influences its interaction with different signaling pathways. Such studies could reveal cell-type-specific activities and provide a rationale for its selective use in different research models.

Exploration of Synergistic Effects with Other Research Compounds

The combination of kinase inhibitors is an emerging strategy to enhance therapeutic efficacy and overcome drug resistance in diseases like cancer. While no studies have yet explored the synergistic effects of K-252a(Epi) with other compounds, this represents a promising area of future investigation. Given its potent inhibition of TrkA and VEGFR2, combining K-252a(Epi) with inhibitors of downstream signaling molecules (e.g., MEK or PI3K inhibitors) or with cytotoxic agents could lead to enhanced anti-proliferative or pro-apoptotic effects in cancer cells.

Future research should involve screening K-252a(Epi) in combination with a panel of other well-characterized research compounds to identify potential synergistic or additive interactions. Such studies could provide a basis for novel therapeutic strategies and a deeper understanding of the signaling networks in which its targets are involved.

Application as a Tool for Studying Rare Kinases or Uncharted Pathways

While TrkA and VEGFR2 are well-studied kinases, the unique stereochemistry of K-252a(Epi) may confer affinity for less-characterized or "orphan" kinases that are not effectively targeted by K-252a or other indolocarbazole inhibitors. The high degree of conservation in the ATP-binding site of kinases makes the development of highly selective inhibitors challenging. drugtargetreview.com However, the altered sugar moiety of K-252a(Epi) could allow it to interact with unique residues or conformations in the active sites of rare kinases.

A future research avenue would be to screen K-252a(Epi) against a broad panel of kinases, including those for which selective inhibitors are not yet available. This could lead to the identification of novel research tools for studying the roles of these under-investigated kinases in health and disease, thereby helping to map uncharted signaling pathways.

Development of Chemically Modified Probes for Enhanced Research Utility

The synthesis of K-252a(Epi) and its analogs has already demonstrated the importance of the 3'-hydroxyl group for its potent and selective activity. Molecular modeling studies have shown that the inverted geometry of this hydroxyl group in K-252a(Epi) allows for significant hydrogen-bonding interactions with specific amino acid residues in the kinase active site that are not possible with the natural isomer.

Building on this, the development of chemically modified probes based on the K-252a(Epi) scaffold is a logical next step. The synthesis of biotinylated or fluorescently tagged versions of K-252a(Epi) would facilitate a variety of in vitro and in vivo applications, including: